molecular formula C8H7BrO B1279399 3-Bromo-2-methylbenzaldehyde CAS No. 83647-40-9

3-Bromo-2-methylbenzaldehyde

Cat. No. B1279399
CAS RN: 83647-40-9
M. Wt: 199.04 g/mol
InChI Key: HHVUFPUWPWOWOA-UHFFFAOYSA-N
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Description

3-Bromo-2-methylbenzaldehyde is a brominated aromatic aldehyde with a methyl group at the second position and a bromine atom at the third position relative to the aldehyde group. While the provided papers do not directly discuss 3-Bromo-2-methylbenzaldehyde, they offer insights into the synthesis, molecular structure, and reactivity of related bromobenzaldehydes, which can be extrapolated to understand the properties and potential reactions of 3-Bromo-2-methylbenzaldehyde.

Synthesis Analysis

The synthesis of bromobenzaldehydes can be achieved through various methods, including palladium-catalyzed C-H activation and bromination reactions. For instance, selective ortho-bromination of benzaldehydes using palladium-catalyzed C-H activation has been applied to synthesize substituted 2-bromobenzaldehydes . Similarly, the synthesis of 3-bromo-4-hydroxybenzaldehyde has been reported using bromine and p-hydroxybenzaldehyde in chloroform, achieving a high yield . These methods could potentially be adapted to synthesize 3-Bromo-2-methylbenzaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of bromobenzaldehydes is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. For example, bromine substitution has been shown to affect the intermolecular interactions, as seen in the study of 2,3-dimethoxybenzaldehyde derivatives . The presence of a bromine atom can lead to increased halogen bonding interactions, which could also be relevant for the structure of 3-Bromo-2-methylbenzaldehyde.

Chemical Reactions Analysis

Bromobenzaldehydes participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, 2-bromobenzaldehyde has been used in the synthesis of 3-methyleneindan-1-ols via a one-pot allylboration-Heck reaction , and in the formation of 3-(alkylamino)isoindolin-1-ones through carbonylative cyclization with primary amines . These reactions highlight the reactivity of the bromine atom and the aldehyde group, which could be relevant for the chemical behavior of 3-Bromo-2-methylbenzaldehyde in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzaldehydes are influenced by the substituents on the benzene ring. The introduction of a bromine atom can alter properties such as melting point, boiling point, and solubility. Additionally, the electronic effects of bromine can impact the reactivity of the aldehyde group, making it more or less susceptible to nucleophilic attack . These properties are important for understanding the behavior of 3-Bromo-2-methylbenzaldehyde in various environments and reactions.

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application: 3-Bromo-2-methylbenzaldehyde is an organic building block that is commonly used in the preparation of agrochemical and pharmaceutical components . It has been used in the synthesis of heterocyclic PD-1/PD-L1 inhibitors for the treatment of cancer , and in the synthesis of imidazo-pyridine drug compounds as BTK inhibitors for the treatment of various disorders including autoimmune diseases and inflammation .
  • Results or Outcomes: The outcomes of these syntheses are new compounds that can inhibit PD-1/PD-L1 and BTK, which are important targets in the treatment of cancer and various disorders including autoimmune diseases and inflammation .

Application in Organic Synthesis

  • Summary of the Application: 3-Bromo-2-methylbenzaldehyde is a versatile material extensively used in scientific research. It is often used as a starting material in various organic synthesis reactions.
  • Results or Outcomes: The outcomes of these syntheses are new organic compounds that can be used in various fields, including medicinal chemistry and material science.

Application in Material Science

  • Summary of the Application: 3-Bromo-2-methylbenzaldehyde can also be used in the field of material science. Its unique properties enable its application in the synthesis of new materials.
  • Results or Outcomes: The outcomes of these syntheses are new materials that can be used in various applications, such as in the manufacturing of electronics, coatings, and other products.

Application in Computational Chemistry

  • Summary of the Application: 3-Bromo-2-methylbenzaldehyde can be used in computational chemistry for the simulation of chemical reactions . Its unique properties and structure make it a suitable candidate for various simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
  • Results or Outcomes: The outcomes of these simulations can provide valuable insights into the behavior of 3-Bromo-2-methylbenzaldehyde under different conditions, which can be used to guide experimental procedures .

Application in Chemical Synthesis

  • Summary of the Application: 3-Bromo-2-methylbenzaldehyde is a versatile material extensively used in scientific research . It is often used as a starting material in various chemical synthesis reactions .
  • Results or Outcomes: The outcomes of these syntheses are new chemical compounds that can be used in various fields, including medicinal chemistry and material science .

Safety And Hazards

3-Bromo-2-methylbenzaldehyde is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-bromo-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHVUFPUWPWOWOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439955
Record name 3-BROMO-2-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylbenzaldehyde

CAS RN

83647-40-9
Record name 3-BROMO-2-METHYLBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-methylbenzaldehyde
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Synthesis routes and methods I

Procedure details

Step 1 A mixture of (3-bromo-2-methylphenyl)methanol (prepared according to the procedures reported in US Pat. Appl. 2006/0173183, 500 mg, 2.49 mmol) in THF (20 mL) was stirred at rt and treated with 1,1,1-tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3-(1H)-one (Dess-Martin periodinane, 1.58 g, 3.73 mmol). After 2 h, the mixture was diluted with ether (ca. 100 mL) and washed with 5% aqueous sodium bisulfite, NaHCO3 (aq) and brine, dried and concentrated. The residue was purified by column chromatography (eluting with a gradient from hexane to 55:45 hexane-EtOAc) to provide 3-bromo-2-methylbenzaldehyde as a colorless oil (343 mg, 70%). 1H NMR (400 MHz, chloroform-d) δ 10.26 (1H, s), 7.78 (2H, ddd, J=9.7, 8.0, 1.2 Hz), 7.20-7.27 (1H, m), 2.75 (3H, s).
Quantity
0 (± 1) mol
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1.58 g
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20 mL
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100 mL
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Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (201 mg, 5.31 mmol) was added in one portion to a −78° C. solution of 3-bromo-N-methoxy-2,N-dimethyl-benzamide ((Example 6: step b) 1.1 g, 4.24 mmol) in THF (25 mL). After stirring for 1 h at −78° C., the hydride reagent was quenched with EtOAc (10 mL), and the solution was slowly poured into a vigorously stirred mixture of citric acid (10%, 30 mL) and EtOAc (50 mL). After separating the layers, the organic layer was washed with NaHCO3 (3×20 mL), water (20 mL), and brine (30 mL). The solution was dried (sodium sulfate) and the solvent was removed in vacuo, giving the title compound (813 mg, 96%) as a colorless oil which was used without further purification. 1H-NMR (CDCl3): δ 10.28 (s, 1H), 7.80 (m, 2H), 7.25 (m, 1H), 2.78 (s, 3H).
Quantity
201 mg
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reactant
Reaction Step One
Quantity
1.1 g
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reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 1,3-dibromo-2-methylbenzene (3 g, 12.00 mmol) in Tetrahydrofuran (THF) (100 mL) stirred under nitrogen at −78° C. was added BuLi (9.00 mL, 14.40 mmol) dropwise. The reaction mixture was stirred at −78° C. for 20 min. DMF (1.115 mL, 14.40 mmol) was added dropwise. The reaction mixture was continuously stirred for 2 hours. The reaction was quenched with sat. aq. ammonia chloride solution. The aqueous layers were separated and extracted by EA for 3 times. The combined organic layers were washed by brine, dried over anhydrous sodium sulfate. The dried solution was concentrated in vacuo to afford 3-bromo-2-methylbenzaldehyde (D93) (2.4 g), which was used for the next step without further purification. MS (ES): C8H7BrO requires 197.9. found 199 (M+H+)
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
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Reaction Step One
Name
Quantity
9 mL
Type
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Reaction Step Two
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Quantity
1.115 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-methylbenzaldehyde
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3-Bromo-2-methylbenzaldehyde
Reactant of Route 6
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3-Bromo-2-methylbenzaldehyde

Citations

For This Compound
5
Citations
D Borkin, J Pollock, K Kempinska… - Journal of medicinal …, 2016 - ACS Publications
… To the mixture of 18.6 g (93 mmol) of 3-bromo-2-methylbenzaldehyde and 26.8 g (233 mmol) of methyl azidoacetate in 130 mL of MeOH was added 43 mL of 5.4 M MeONa over 30 min …
Number of citations: 70 pubs.acs.org
Y Wu, Y Chang, B Du, Q Li, S Wang, L Wang - Chemical Engineering …, 2023 - Elsevier
… By employing an oxidative cyclization reaction between N 1 -phenylbenzene-1,2-diamine and 3-bromo-2-methylbenzaldehyde (or 5-bromo-2-methylbenzaldehyde), the 2-(3-bromo-2-…
Number of citations: 0 www.sciencedirect.com
D Borkin, S He, H Miao, K Kempinska, J Pollock… - Cancer cell, 2015 - cell.com
… To the mixture of 18.6 g of 3-bromo-2-methylbenzaldehyde (93 mmol) and 26.8 g of methyl azidoacetate (233 mmol) in 130 mL of MeOH was added to 43 mL of 5.4 M MeONa over 30 …
Number of citations: 333 www.cell.com
YS Park - 2010 - search.proquest.com
Wiring a molecule into electric circuits is an interesting idea. When single-molecules are bonded between metal electrodes, the electron transports through the single-molecules are …
Number of citations: 0 search.proquest.com
JA Chen, H Ma, Z Liu, J Tian, S Lu… - Journal of Medicinal …, 2021 - ACS Publications
… Reductive amination reaction of 3-bromo-2-methylbenzaldehyde to intermediate 21 followed step 1 of general procedure A. The deprotection reaction of intermediate 21 and the …
Number of citations: 4 pubs.acs.org

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